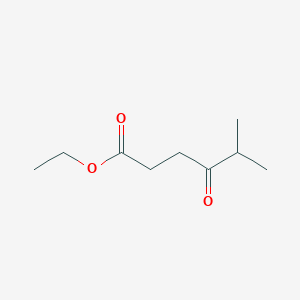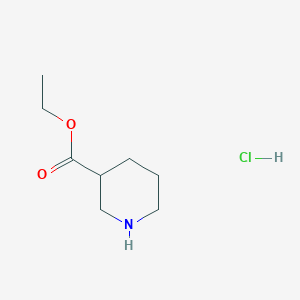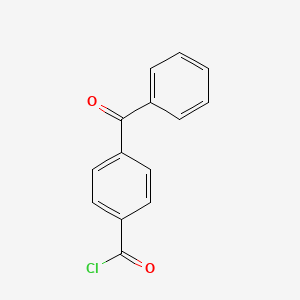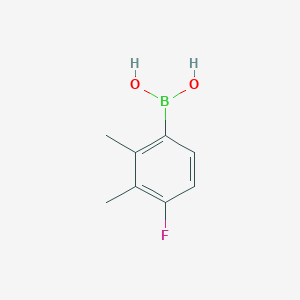
(4-氟-2,3-二甲基苯基)硼酸
货号 B1338153
CAS 编号:
211495-31-7
分子量: 167.98 g/mol
InChI 键: JACGHVGDEQRIFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Fluoro-2,3-dimethylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H10BFO2 . It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-2,3-dimethylphenyl)boronic acid” consists of a phenyl ring substituted with fluorine, boronic acid, and two methyl groups .Chemical Reactions Analysis
“(4-Fluoro-2,3-dimethylphenyl)boronic acid” can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also be used in Suzuki coupling reactions .Physical And Chemical Properties Analysis
“(4-Fluoro-2,3-dimethylphenyl)boronic acid” is a solid compound with a molecular weight of 167.98 . More specific physical and chemical properties are not provided in the search results.科学研究应用
-
Fluorescent Probes
- Summary of Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
- Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results or Outcomes : Due to their unique optical properties and high sensitivity, fluorescent probes and organic small molecule fluorescent probes have been widely used in various fields such as biomedical, environmental monitoring, and food safety .
-
Amyloid Binding Dye
- Summary of Application : Small molecule fluorescent probes are indispensable tools for a broad range of biological applications .
- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
- Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
-
Biomolecular Applications
- Specific Scientific Field : Biochemistry
- Summary of Application : The unique features of perfluorinated compounds have reached the attention of the biochemists’ audience . This includes fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, protein properties modification by the introduction of local fluorous domains .
- Methods of Application : The basic concepts of fluorous chemistry are introduced and its main biomolecular applications are illustrated .
- Results or Outcomes : Fluorous chemistry has brought forth numerous applicative innovations that stretch among different fields: from catalysis to separation science, from supramolecular to materials and analytical chemistry .
-
Advanced Biomedical Applications
- Specific Scientific Field : Biomedical Engineering
- Summary of Application : Fluorinated polymers constitute a unique class of materials that exhibit a combination of suitable properties for a wide range of applications .
- Methods of Application : These materials are used due to their outstanding chemical resistance, thermal stability, low friction coefficients and electrical properties .
- Results or Outcomes : Fluorinated polymers presenting stimuli-responsive properties have found widespread industrial and commercial applications .
-
Fluorescent Nanomaterials for Synthesis and Biomedical Applications
- Specific Scientific Field : Nanotechnology
- Summary of Application : With the rapid development of nanotechnology, new types of fluorescent nanomaterials (FNMs) have been springing up in the past two decades . The nanometer scale endows FNMs with unique optical properties which play a critical role in their applications in bioimaging and fluorescence-dependent detections .
- Methods of Application : The optimal experimental conditions of synthesis contribute to the most suitable size, morphology and stability of fluorescent nanomaterials .
- Results or Outcomes : The unique optical properties and high sensitivity of FNMs have led to their wide use in various fields such as biomedical, environmental monitoring, and food safety .
-
Research Progresses and Applications of Fluorescent Protein Antibodies
- Specific Scientific Field : Molecular Biology
- Summary of Application : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .
- Methods of Application : With the continuous development of FPs, antibodies targeting FPs have emerged . The antibody, a class of immunoglobulin, is the main component of humoral immunity that explicitly recognizes and binds antigens .
- Results or Outcomes : This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
安全和危害
属性
IUPAC Name |
(4-fluoro-2,3-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACGHVGDEQRIFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514405 |
Source


|
| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2,3-dimethylphenyl)boronic acid | |
CAS RN |
211495-31-7 |
Source


|
| Record name | B-(4-Fluoro-2,3-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
4'-Amino-3',5'-dibromoacetophenone
22589-50-0
(S)-1-Amino-3-phenylpropan-2-ol
133522-38-0
1-(2-Ethoxyphenyl)piperazine Hydrochloride
83081-75-8
1-Bromocyclopropanecarboxylic acid
89544-84-3

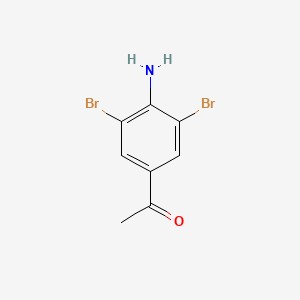
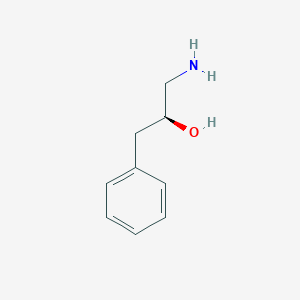
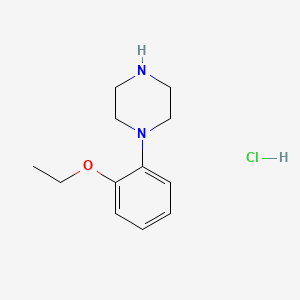
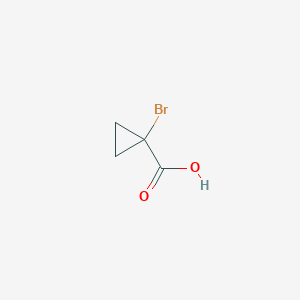
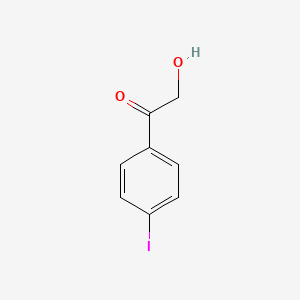

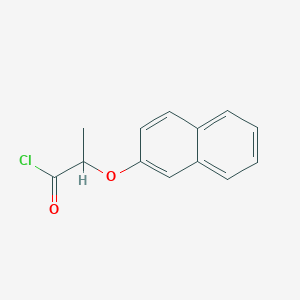
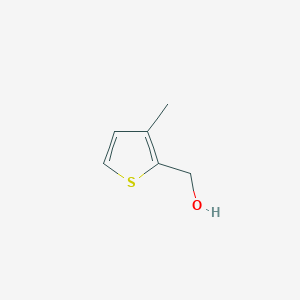
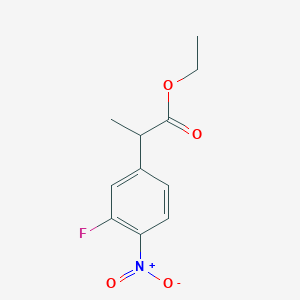
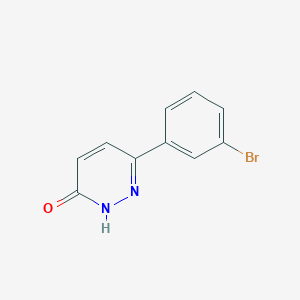
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
